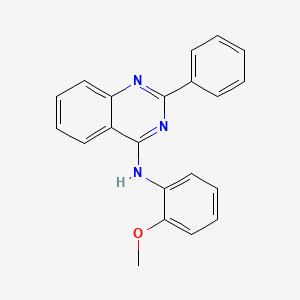

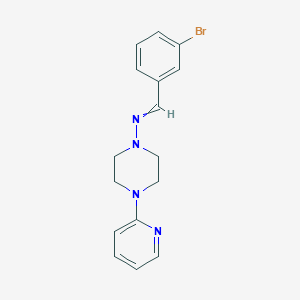

2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate often involves multi-component reactions, which can efficiently combine various substrates into complex structures. For instance, a novel synthesis approach for substituted furo[3,2-c]chromen-4-ones has been developed using substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method involves sequential reactions including Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, under mild conditions (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, has been characterized to show a crystalline form in space group P2(1)/n. The structure exhibits an anti-rotamer conformation about the C-N bond with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Reis et al., 2013).

Chemical Reactions and Properties

The reactivity of such compounds often involves the formation of intermediates that can undergo various transformations. For example, the synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4 H-furo[3, 2-c]chromene-4(2H)-one from dibenzoylacetylene and 4-hydroxycoumarine demonstrates the potential for creating functionalized derivatives through reactions with nucleophiles like alcohols, amines, or trialkyl phosphites (Khalilzadeh et al., 2011).

科学的研究の応用

Antimicrobial Applications

A notable application of 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate derivatives is in antimicrobial agents. Desai et al. (2017) synthesized novel coumarin derivatives containing cyanopyridine and furan, displaying antimicrobial activity against several bacteria and fungi. These compounds, including 2-oxo-2H-chromen-3-yl nicotinonitriles, showed high activity comparable to ampicillin against E. coli and P. aeruginosa (Desai, Satodiya, Rajpara, Joshi, & Vaghani, 2017).

Synthesis and Characterization

Various methods for synthesizing 2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate derivatives have been explored. Khalilzadeh et al. (2011) described an efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4H-furo[3, 2-c]chromene-4(2H)-one, highlighting the potential for creating functionalized 2-phenyl-4H-furo[3,2-c] chromen derivatives (Khalilzadeh, Hossaini, Charati, Hallajian, & Rajabi, 2011).

Catalyst-Free Synthesis

He et al. (2012) developed a catalyst-free synthesis method for diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-8-ols in aqueous media under microwave irradiation, showcasing an environmentally friendly approach to synthesizing these compounds (He, Zhang, Cui, Wang, & Fan, 2012).

Biomedical Applications

Zhou et al. (2013) synthesized 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, yielding structures with potential biomedical applications (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).

Electrochemical and Optical Properties

Yigit et al. (2014) studied novel terthienyl based azobenzene, coumarine, and fluorescein containing polymers, including 2,2′:5′,2″-terthien-3′-ylmethoxy)-2H-chromen-2-one derivatives, for their electrochemical and optical properties. This research highlights the potential use of these compounds in electrochromic materials (Yigit, Udum, Güllü, & Toppare, 2014).

Fluorescence Emissions

Shi et al. (2018) reported on the synthesis of polycyclic heteroaromatic coumarins, showing strong fluorescence emissions in ethanol solution. This study emphasizes the application of these compounds in fluorescent materials (Shi, Kang, Wang, Liang, & Zhang, 2018).

特性

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-12-16(13-5-2-1-3-6-13)15-9-8-14(11-18(15)25-19)24-20(22)17-7-4-10-23-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDJJVJCMQHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)